The Chemical Structure and Molecular Properties of Halosulfuron and its Dichloro Derivatives: A Technical Guide
Executive Summary The sulfonylurea class of compounds represents one of the most potent families of acetolactate synthase (ALS) inhibitors utilized in modern agrochemistry and targeted plant biology. Within this class, h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The sulfonylurea class of compounds represents one of the most potent families of acetolactate synthase (ALS) inhibitors utilized in modern agrochemistry and targeted plant biology. Within this class, halosulfuron-methyl is a highly selective, systemic agent. However, during its synthesis, degradation, or structural derivatization, various analogs and impurities emerge—most notably dichloro halosulfuron (
C11H12Cl2N6O5S
).
This technical guide provides an in-depth analysis of the halosulfuron pharmacophore, exploring the structural causality behind its molecular properties, its mechanism of enzymatic inhibition, and the rigorous experimental protocols required for its analytical characterization and biological assaying.
Structural Chemistry & Molecular Properties
The core pharmacophore of the halosulfuron family consists of three distinct structural domains:
An Aryl/Heteroaryl Group: A 1-methylpyrazole ring bearing a carboxylic ester and a halogen (chlorine).
A Sulfonylurea Bridge: The flexible
−SO2−NH−CO−NH−
linkage that acts as the primary hydrogen-bonding network within the target enzyme's binding pocket.
A Nitrogen-Containing Heterocycle: Typically a pyrimidine or triazine ring.
In halosulfuron-methyl , the heterocycle is a 4,6-dimethoxypyrimidine. In the dichloro halosulfuron analog/intermediate, the methoxy groups (
−OCH3
) are replaced by chlorine atoms (
−Cl
), or similar structural truncations occur, altering the electron density, lipophilicity, and steric bulk of the molecule. This substitution fundamentally shifts the molecule's hydrogen-bond acceptor profile, impacting both its chromatographic retention and its binding affinity (
Ki
) to the ALS enzyme.
Quantitative Data Comparison
The following table summarizes the physicochemical properties of the parent compound and its dichloro building block [1][2].
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Halosulfuron derivatives exert their biological effect by acting as potent, non-competitive (or uncompetitive, depending on the specific kinetic state) inhibitors of Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS) [3].
ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The sulfonylurea bridge of halosulfuron inserts directly into the substrate access channel of ALS. The pyrimidine and pyrazole rings anchor the molecule via hydrophobic interactions and
π−π
stacking with the channel walls, physically blocking the substrate (pyruvate or 2-oxobutyrate) from reaching the active site containing the thiamine pyrophosphate (TPP) cofactor [4].
Fig 1: Inhibition of the branched-chain amino acid biosynthesis pathway by halosulfuron derivatives.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an explanation of its causality to prevent procedural artifacts.
Protocol A: In Vitro ALS Enzyme Inhibition Assay
This assay measures the potency (
IC50
or
Ki
) of halosulfuron and its dichloro derivatives by quantifying the enzymatic product, acetolactate, via colorimetric conversion to acetoin [3].
Step-by-Step Methodology:
Enzyme Preparation: Extract ALS from target tissue using a buffer containing
100 mM
potassium phosphate (pH 7.5),
1 mM
sodium pyruvate,
0.5 mMMgCl2
,
0.5 mM
TPP, and
FAD. Causality: TPP and FAD are obligate cofactors; omitting them results in a dead enzyme and false-positive inhibition.
Inhibitor Incubation: In a 96-well microtiter plate, combine
of the enzyme extract with
of halosulfuron/dichloro halosulfuron solutions (ranging from
10−3
to
104 nM
in 1% DMSO). Incubate at
37∘C
for 60 minutes.
Reaction Termination & Decarboxylation: Add
of
6 N H2SO4
to each well and heat the plate at
60∘C
for 15 minutes. Causality: The acid stops the enzymatic reaction and chemically forces the decarboxylation of the unstable acetolactate intermediate into acetoin.
Colorimetric Development: Add
of
0.5% (w/v)
creatine and
of
5% (w/v)α
-naphthol (dissolved in
2.5 N NaOH
). Incubate at
60∘C
for 15 minutes.
Self-Validation & Measurement: Read absorbance at
530 nm
. Validation Check: The blank (no enzyme) must show zero absorbance. The positive control (no inhibitor) must yield a vibrant pink complex. Failure to form color in the positive control indicates a failure in the acidification/decarboxylation step.
Protocol B: Analytical Characterization via LC-MS/MS (QuEChERS)
Sulfonylureas are thermally labile and highly polar, making Gas Chromatography (GC) unsuitable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with QuEChERS extraction is the gold standard for quantifying halosulfuron and isolating its dichloro impurities [5].
Step-by-Step Methodology:
Sample Extraction: Weigh
10.0 g
of the homogenized sample into a
50 mL
centrifuge tube. Add
10 mL
of acetonitrile containing
1%
formic acid. Causality: Formic acid ensures the carboxylic acid moiety of halosulfuron remains protonated, driving it into the organic phase.
Salting Out: Add
4 g
anhydrous
MgSO4
and
1 gNaCl
. Shake vigorously for 1 minute and centrifuge at
4000 rpm
for 5 minutes.
dSPE Clean-up: Transfer
1 mL
of the supernatant to a microcentrifuge tube containing
150 mg MgSO4
and
50 mg
Primary Secondary Amine (PSA). Vortex and centrifuge. Causality: PSA removes organic acids and polar pigments, but extended exposure can degrade sulfonylureas. Strict timing is required.
LC-MS/MS Analysis: Inject
onto a C18 reverse-phase column (
). Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization (ESI+). Monitor the transition
m/z435→182
for halosulfuron-methyl, and calculate the corresponding isotopic transitions for the dichloro analog based on its exact mass (
410.0 Da
).
Fig 2: LC-MS/MS analytical workflow for quantifying halosulfuron and its dichloro impurities.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91763, Halosulfuron-methyl." PubChem, [Link].
Lovell, S. T., et al. "Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds." Weed Technology, Cambridge University Press, [Link].
Pang, S. S., et al. "Molecular Basis of Sulfonylurea Herbicide Inhibition of Acetohydroxyacid Synthase." Journal of Biological Chemistry, Semantic Scholar, [Link].
Dong, H., et al. "Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS." Food Additives & Contaminants: Part A, PubMed, [Link].
Exploratory
The Environmental Fate and Soil Degradation Pathways of Halosulfuron and its Dichloro Analogs
Executive Summary Understanding the environmental fate of sulfonylurea herbicides is paramount for modern agrochemical development and environmental stewardship. While halosulfuron-methyl is the primary active ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the environmental fate of sulfonylurea herbicides is paramount for modern agrochemical development and environmental stewardship. While halosulfuron-methyl is the primary active ingredient utilized globally, its halogenated analogs—specifically dichloro halosulfuron derivatives (e.g., Halosulfuron Impurity 7, 1-(3,4-dichloro-1-methylpyrazole-5-sulfonyl)-3-(4,6-dimethoxypyridine-2-yl)urea)—are critical building blocks and environmental degradates that require rigorous tracking[1].
As a Senior Application Scientist, I have observed that the degradation kinetics of these compounds are highly volatile, dictated by a complex interplay of soil pH, microbial activity, and moisture content. This whitepaper synthesizes field-proven insights with rigorous physicochemical data to map the degradation pathways of halosulfuron and its dichloro analogs, providing drug development professionals and environmental scientists with a definitive, self-validating framework for tracking their environmental fate.
Molecular Dynamics & Core Degradation Pathways
The environmental dissipation of halosulfuron and its dichloro analogs is not a singular event but a bifurcated pathway driven by both abiotic and biotic factors. The structural core of these molecules—the sulfonylurea bridge—is the primary site of reactivity. The addition of electronegative chlorine atoms (as seen in dichloro analogs) further withdraws electron density from the sulfonyl group, altering the molecule's susceptibility to nucleophilic attack.
Abiotic Chemical Hydrolysis
The primary degradation pathway for sulfonylurea herbicides is the [2]. In acidic soils (pH < 6), the pyrimidine ring nitrogen becomes protonated, rendering the bridge highly susceptible to nucleophilic attack by water. This hydrolysis yields two primary, persistent degradates: 3-chlorosulfonamide ester (or its dichloro equivalent) and aminopyrimidine [3]. Chemical hydrolysis is also the dominant degradation mechanism in flooded or anaerobic soil conditions, where the reaction rate can accelerate significantly[4].
Biotic Microbial Degradation
In aerobic, neutral-to-alkaline soils, microbial degradation overtakes chemical hydrolysis as the primary dissipation route. Soil microbiomes, including specific phyla such as Cyanobacteria, utilize the organic matter for energy, enzymatically cleaving the herbicide[2]. Factors that inhibit microbial life, such as extreme temperatures (e.g., 4°C) or soil sterilization, drastically extend the half-life (DT50) of the compound[2].
Fig 1. Environmental fate and degradation pathways of halosulfuron in soil matrices.
Quantitative Degradation Kinetics
The persistence of halosulfuron is highly variable. The compound is [5], yet its adsorption to soil organic matter (OM) and clay particles can shield it from both microbial and chemical breakdown. Adsorption is positively correlated with OM and clay content, and negatively correlated with pH[2].
The table below synthesizes quantitative DT50 (half-life) data across various soil textures and environmental conditions, demonstrating the profound impact of temperature and moisture on dissipation kinetics.
Table 1: Influence of Soil Properties on Halosulfuron Degradation (DT50)
Soil Texture
pH
Incubation Temp (°C)
Moisture (% MWHC)
DT50 (Days)
Primary Kinetic Model
Sandy Loam
6.5
25
50
8.4
First-Order
Clay Loam
7.2
25
50
10.7
First-Order
Montmorillonite
5.0
25
50
13.0
First-Order
Kaoline
8.0
25
200 (Flooded)
< 10.0
First-Order
Clay Loam
7.0
25
Aquatic / Pond
18.8 - 27.2
First-Order
Sandy Loam
6.5
4
50
> 90.0
First-Order
Data synthesized from standardized laboratory incubations[2][3][4]. Note the significant retardation of degradation at 4°C, highlighting the critical role of temperature-dependent microbial kinetics.
To generate reliable kinetic data, laboratory workflows must prevent artifactual degradation during sample processing. As application scientists, we mandate the use of buffered extraction techniques. The following step-by-step protocol is designed as a self-validating system to track the soil degradation of halosulfuron and its dichloro analogs accurately.
Step-by-Step Workflow
Soil Preparation & Characterization: Sieve field-collected soil to 2 mm. Determine pH, organic carbon, and Maximum Water Holding Capacity (MWHC).
Causality: Because [2], failing to characterize these parameters renders kinetic data meaningless.
Spiking & Homogenization: Apply the analytical standard using an acetone carrier to achieve a field-equivalent dose (e.g., 67.5 g a.i. ha⁻¹). Allow the solvent to evaporate completely in a fume hood.
Causality: Acetone is chosen over methanol because it evaporates rapidly without leaving a carbon residue that could artificially stimulate microbial populations and skew biotic degradation rates.
Incubation: Maintain samples at 50% MWHC and 25°C in the dark.
Causality: Dark conditions isolate soil degradation from photodegradation. Maintaining 50% MWHC ensures optimal aerobic microbial activity without creating the flooded conditions that artificially accelerate chemical hydrolysis[4].
Extraction (Citrate-Buffered QuEChERS): Extract 10g of soil with 10 mL of acetonitrile containing 1% acetic acid. Add partitioning salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate).
Causality: The sulfonylurea bridge is highly sensitive to alkaline environments. The citrate buffer maintains a slightly acidic pH during extraction, preventing artifactual in-situ hydrolysis.
Self-Validation & Quantification: Prior to extraction, spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects. Analyze via UPLC-MS/MS in ESI+ mode, monitoring transitions for the parent compound and the primary degradates[6].
Fig 2. Step-by-step analytical workflow for tracking soil degradation kinetics.
References
Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL. APVMA. Available at:[Link]
Degradation Dynamics of Halosulfuron-methyl in Two Textured Soils. ResearchGate. Available at: [Link]
Degradation of the Herbicide Halosulfuron-methyl in Two Soils under Different Environmental Conditions. J-Stage / NDL. Available at:[Link]
Halosulfuron Environmental Fate and Ecological Risk Assessment. US EPA. Available at: [Link]
An In-Depth Technical Guide to Identifying Dichloro Halosulfuron Metabolites in Agricultural Runoff
Introduction Halosulfuron-methyl, a prominent sulfonylurea herbicide, is extensively used for selective, post-emergence control of weeds in various crops, including rice, maize, and sugarcane, as well as in turfgrass.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Halosulfuron-methyl, a prominent sulfonylurea herbicide, is extensively used for selective, post-emergence control of weeds in various crops, including rice, maize, and sugarcane, as well as in turfgrass.[1][2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[4] While effective, the widespread application of halosulfuron-methyl raises concerns about its environmental fate and the potential for contamination of water resources through agricultural runoff. Understanding the degradation of this herbicide and identifying its resulting metabolites is paramount for a comprehensive environmental risk assessment.
This technical guide provides researchers, scientists, and environmental monitoring professionals with a comprehensive framework for the identification of dichloro halosulfuron and its primary metabolites in agricultural runoff. We will delve into the chemical nature of halosulfuron-methyl, its degradation pathways, and present field-proven methodologies for sample collection, preparation, and advanced analytical identification. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to metabolite identification.
The Chemistry of Halosulfuron-Methyl and its Degradation
Halosulfuron-methyl (Methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate) is a weak acid whose degradation in the environment is influenced by factors such as pH, temperature, soil moisture, and microbial activity.[5][6] The primary degradation pathway involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides.[5][6] This process is significantly faster in acidic or basic conditions compared to neutral pH.[5]
Key Metabolites of Concern
Several key metabolites are formed during the degradation of halosulfuron-methyl. The identification and monitoring of these compounds are crucial as their persistence and potential toxicity may differ from the parent compound. Major metabolites include:
Halosulfuron-methyl rearrangement ester (HSMR or RRE) [6][7][8]
3-chlorosulfonamide acid methyl ester (CPSA or CSE) [6][7][8]
The formation of these metabolites is a result of hydrolysis and microbial degradation in soil and water.[1][6] For instance, under flooded soil conditions, which are relevant to rice cultivation, specific metabolites like HSMR and HSR (halosulfuron rearrangement) have been identified.[7]
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways of halosulfuron-methyl leading to the formation of key metabolites.
Caption: Primary degradation pathways of halosulfuron-methyl.
Field to Laboratory: A Validated Workflow for Metabolite Identification
A robust analytical workflow is essential for the accurate and reliable identification of halosulfuron-methyl and its metabolites in complex matrices like agricultural runoff. This workflow encompasses sample collection, preparation, and instrumental analysis.
Part 1: Sample Collection and Preservation
The integrity of the analytical results begins with proper sample collection. The objective is to obtain a representative sample of the agricultural runoff while minimizing any degradation of the target analytes between collection and analysis.
Protocol for Water Sample Collection:
Container Selection: Use 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption to the container walls.[9]
Pre-Rinsing: Before collecting the sample, rinse the bottle and cap three to four times with the runoff water to be sampled.[9] This ensures that the sample is not contaminated by any residues in the container.
Sample Collection: Submerge the bottle just below the surface of the runoff stream, avoiding the collection of bottom sediment.[9] If the runoff is shallow, a secondary, pre-rinsed container can be used to collect and transfer the water.
Headspace: Fill the bottle completely, leaving minimal headspace to reduce volatilization and oxidation.
pH Measurement and Adjustment: Immediately measure the pH of a small aliquot of the collected water. If the pH is not within the range of 3 to 4, adjust the main sample by adding diluted sulfuric acid.[9] This acidification helps to preserve the sulfonylurea herbicides, which are more stable under acidic conditions.[5]
Labeling and Storage: Label the bottle clearly with the sample ID, date, time, and location. Store the samples in a cooler with ice packs (at approximately 4°C) for transport to the laboratory.[10] Analysis should be performed as soon as possible.
Part 2: Sample Preparation - Solid-Phase Extraction (SPE)
Due to the typically low concentrations of herbicide metabolites in environmental water samples, a pre-concentration step is necessary to achieve the required detection limits for instrumental analysis.[11] Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[11]
Rationale for SPE: SPE allows for the selective extraction and concentration of analytes from a large volume of water onto a solid sorbent. This not only increases the concentration of the target compounds but also helps to remove interfering matrix components, leading to cleaner extracts and improved analytical performance.[11]
Detailed SPE Protocol:
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
Sample Loading: Pass the filtered agricultural runoff sample (typically 250-500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[11]
Washing: After the entire sample has been loaded, wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
Elution: Elute the retained analytes from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as acetonitrile or methanol.[12]
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[13] Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent, typically the initial mobile phase of the liquid chromatography system (e.g., acetonitrile:water, 1:1 v/v).[8]
Part 3: Instrumental Analysis - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective determination of herbicide residues and their metabolites in environmental samples.[11][13] Its ability to separate complex mixtures and provide structural information makes it the preferred technique for this application.[11]
Why LC-MS/MS? The high selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for the detection and quantification of target analytes at very low concentrations, even in the presence of complex sample matrices.[8][12] This is crucial for meeting the stringent regulatory limits for pesticides in water.[11]
Analytical Workflow Diagram:
Caption: Analytical workflow for identifying halosulfuron metabolites.
Typical LC-MS/MS Conditions:
The following table provides a starting point for developing an LC-MS/MS method for the analysis of halosulfuron-methyl and its metabolites. Optimization will be necessary based on the specific instrumentation and column used.
Parameter
Condition
Rationale
LC Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Provides good retention and separation for moderately polar compounds like sulfonylureas.
Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions for Target Analytes:
The selection of appropriate MRM transitions is critical for the confident identification and quantification of the target metabolites. These transitions are determined by infusing analytical standards of each compound into the mass spectrometer and optimizing the collision energy for the most abundant and specific fragment ions.
Note: The specific m/z values may vary slightly depending on the instrument and calibration. It is essential to confirm these with authentic reference standards.[16]
Data Analysis and Interpretation
The final step in the workflow is the analysis of the acquired LC-MS/MS data to identify and confirm the presence of the target metabolites.
Identification Criteria:
Retention Time Matching: The retention time of a peak in the sample chromatogram must match that of the corresponding analytical standard, typically within a narrow window (e.g., ± 0.1 minutes).
MRM Transition Ratios: The ratio of the peak areas of the two (or more) MRM transitions for a given analyte in the sample must match the ratio observed for the analytical standard. This provides a high degree of confidence in the identification.
Confirmation with High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, especially in the absence of a reference standard, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be employed to obtain accurate mass measurements of the molecular ion and its fragments.[17][18] This allows for the determination of the elemental composition, which can be used to propose and confirm the structure of an unknown metabolite.[18]
Conclusion
The identification of dichloro halosulfuron and its metabolites in agricultural runoff is a complex but critical task for assessing the environmental impact of this widely used herbicide. The in-depth technical guide presented here provides a comprehensive and scientifically sound framework for researchers and analytical scientists. By following the detailed protocols for sample collection, preparation, and advanced LC-MS/MS analysis, and by understanding the rationale behind each step, laboratories can achieve reliable and defensible results. The continuous development of analytical instrumentation and methodologies will further enhance our ability to detect and quantify these and other emerging contaminants, contributing to the protection of our water resources.
References
Peer review of the pesticide risk assessment of the active substance halosulfuron‐methyl. (2025, July 3). EFSA Journal. [Link]
Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL. APVMA. [Link]
Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. US EPA. [Link]
EXECUTIVE SUMMARY OF THE RISK ASSESSMENT FOR HALOSULFURON-METHYL CONTAINING PRODUCTS. UPL. [Link]
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. [Link]
Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. USGS. [Link]
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]
Analytical Method for Halosulfuron Methyl (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]
Protocol for Water Sampling for Glyphosate and AMPA Residue Analysis. State.gov. [Link]
Analysis of Selected Herbicide Metabolites in Surface and Ground Water of the United States. ResearchGate. [Link]
Metabolism of Halosulfuron-methyl by Corn and Wheat. ACS Publications. [Link]
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
Adsorption and Degradation of Herbicide Halosulfuron-methyl in Indian Soils. Research and Reviews. [Link]
Glyphosate Residue Detection Challenges in Complex Matrices: The Paradox and Conundrums. ResearchGate. [Link]
Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. EFSA. [Link]
Separation of Halosulfuron-methyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Colu. ACS Publications. [Link]
Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. PMC. [Link]
Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific. Waters. [Link]
A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS. LCGC International. [Link]
Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action. PMC. [Link]
A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. PMC. [Link]
Determination of Halosulfuron-Methyl in Bell Peppers Using QuEChERS and CE/MS/MS. ResearchGate. [Link]
Application Note: Trace-Level Quantification of Halosulfuron-Methyl via UHPLC-MS/MS
Introduction & Mechanistic Rationale Halosulfuron-methyl (the primary active ingredient often evaluated in halogenated herbicide trace panels) is a highly potent sulfonylurea herbicide utilized globally for broadleaf wee...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Halosulfuron-methyl (the primary active ingredient often evaluated in halogenated herbicide trace panels) is a highly potent sulfonylurea herbicide utilized globally for broadleaf weed control. Because it exhibits high phytotoxicity at extremely low application rates, trace-level quantification in complex agricultural matrices (e.g., wheat, maize, soil, and water) is a critical requirement for environmental monitoring and regulatory compliance[1].
The Analytical Challenge:
Sulfonylurea herbicides are notoriously difficult to analyze using traditional methods. They exhibit thermal instability and low volatility, which renders Gas Chromatography-Mass Spectrometry (GC-MS) fundamentally unsuitable without complex, error-prone derivatization steps[2]. Furthermore, their rapid degradation in certain matrices necessitates highly sensitive and specific analytical techniques.
The Solution:
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) utilizing Electrospray Ionization (ESI) provides the optimal platform for this analysis[2]. When combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, this methodology mitigates matrix suppression and achieves Limits of Quantification (LOQ) as low as 0.001 mg/kg[1].
Experimental Workflow & Logical Relationships
The protocol relies on a biphasic solvent extraction followed by dispersive Solid Phase Extraction (dSPE) cleanup.
Causality of Extraction: Acetonitrile is selected as the extraction solvent because it effectively precipitates proteins and is highly compatible with the subsequent salting-out step[3]. Acidification with formic acid suppresses the ionization of the weakly acidic sulfonylurea, driving it entirely into the organic phase.
Causality of Clean-up: Primary Secondary Amine (PSA) sorbent is utilized to remove organic acids and sugars, while C18 sorbent eliminates non-polar interfering lipids, ensuring a clean extract that prevents mass spectrometer source fouling[3].
Schematic workflow of the modified QuEChERS extraction and UHPLC-MS/MS analysis.
Step-by-Step Methodology
Reagents and Materials
Standard: Halosulfuron-methyl analytical standard (Purity ≥ 98%).
Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.
To ensure a self-validating system, always process a matrix blank and a spiked matrix sample in parallel with the unknown samples.
Homogenization: Cryogenically mill 10.0 g of the sample (e.g., wheat grain or maize) to a fine powder to ensure uniform extraction[1],[3].
Extraction: Transfer the homogenate to a 50 mL PTFE centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.
Partitioning: Add 4.0 g of anhydrous MgSO4 and 1.0 g of NaCl. Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Rationale: MgSO4 induces an exothermic reaction that drives water out of the organic phase, while NaCl facilitates the salting-out effect, forcing the analyte into the upper acetonitrile layer.
dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
Reconstitution: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. To ensure excellent peak shape for early-eluting analytes, dilute the extract 1:1 with the initial aqueous mobile phase prior to injection[4].
UHPLC Separation Conditions
Column: C18 analytical column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate. (Ammonium formate acts as a buffer to stabilize the pH and promote consistent ionization).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 - 5 µL.
Gradient Program:
0.0 - 1.0 min: 10% B
1.0 - 5.0 min: Linear gradient to 95% B
5.0 - 7.0 min: Hold at 95% B
7.0 - 7.1 min: Return to 10% B
7.1 - 10.0 min: Re-equilibration at 10% B
MS/MS Detection Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4].
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 800 L/hr
Precursor Ion Selection: Halosulfuron-methyl readily forms a protonated molecular ion [M+H]+ at m/z 435.1[4].
Quantitative Data & Validation Parameters
To comply with international regulatory guidelines (e.g., SANTE), the method must be rigorously validated for Linearity, Limit of Quantification (LOQ), and Recovery[5].
Table 1: MRM Transitions and Collision Energies for Halosulfuron-Methyl
Note: The ion ratio between the quantifier (182.1) and qualifier (83.1 or 139.0) must remain within ±20% of the ratio established by the calibration standard to confirm analyte identity unequivocally[2].
Table 2: Expected Validation Metrics in Agricultural Matrices
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your routine analysis, implement the following self-validating mechanisms:
Matrix-Matched Calibration: Sulfonylureas are highly susceptible to matrix-induced ion suppression in the ESI source. Always prepare calibration curves in blank matrix extracts rather than neat solvent to ensure accurate quantification and correct for matrix effects[3].
Isotope-Labeled Internal Standards (ILIS): Spike samples with a deuterated or 13C-labeled internal standard prior to extraction. The ILIS co-elutes with the target analyte and experiences identical ion suppression, acting as a continuous internal validation of the protocol's efficiency and correcting for any extraction losses.
Storage Stability Verification: Halosulfuron-methyl can degrade over time depending on the matrix. Ensure samples are stored at -20 °C, a condition under which degradation is maintained below 30% for up to 70 days[3].
Application Notes & Protocols: High-Fidelity Analysis of Dichloro Halosulfuron in Crop Tissues
Abstract This document provides a comprehensive guide to the sample preparation and analysis of dichloro halosulfuron, a critical sulfonylurea herbicide, in various crop tissues. Recognizing the need for robust and relia...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the sample preparation and analysis of dichloro halosulfuron, a critical sulfonylurea herbicide, in various crop tissues. Recognizing the need for robust and reliable analytical methods in both research and regulatory settings, this guide moves beyond a simple recitation of steps. It delves into the underlying principles of method selection, the rationale for specific procedural choices, and expert insights for troubleshooting common challenges. Detailed protocols for the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology are provided, alongside guidance for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, analytical chemists, and quality control professionals tasked with the accurate quantification of herbicide residues in agricultural matrices.
Introduction: The Analytical Imperative for Dichloro Halosulfuron Monitoring
Dichloro halosulfuron, a member of the sulfonylurea class of herbicides, is valued in agriculture for its efficacy at low application rates against a broad spectrum of weeds.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid synthesis in plants.[2] While highly effective, the potential for residues to persist in soil and be taken up by subsequent crops necessitates sensitive and accurate monitoring in plant tissues.[3]
The low concentrations at which these herbicides are active, coupled with the complex nature of crop matrices, present a significant analytical challenge.[3][4] Co-extracted compounds such as pigments, lipids, and sugars can interfere with analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal and compromise quantitative accuracy.[5][6][7] Therefore, a well-designed sample preparation protocol is paramount to isolate the target analyte, remove interfering substances, and ensure the integrity of the final analytical measurement.
This guide will focus on providing a robust framework for developing and implementing such protocols, with a primary emphasis on the versatile and widely adopted QuEChERS method.
Foundational Principles: Selecting the Right Approach
The choice of a sample preparation protocol is a critical decision dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical outcome (e.g., sensitivity, throughput). For dichloro halosulfuron, its chemical structure and properties, such as its solubility, guide the selection of appropriate extraction solvents and cleanup sorbents.[2]
Two predominant techniques for pesticide residue analysis in complex matrices are Solid-Phase Extraction (SPE) and the more recent QuEChERS method.
Solid-Phase Extraction (SPE): This traditional technique involves passing a liquid sample through a solid adsorbent material packed in a cartridge.[1] The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can offer excellent cleanup but is often more time-consuming and labor-intensive than newer methods.[1][3]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has revolutionized pesticide residue analysis due to its simplicity, speed, and reduced solvent consumption.[8] It involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[8][9] The choice of salts and d-SPE sorbents can be tailored to the specific analyte and matrix. Given its widespread adoption and proven efficacy for a broad range of pesticides, including sulfonylureas, QuEChERS is the focus of our detailed protocol.[9][10]
The QuEChERS Workflow: A Visual and Procedural Guide
The following diagram illustrates the typical workflow for the QuEChERS sample preparation method for dichloro halosulfuron in crop tissues.
Caption: A generalized workflow for the QuEChERS sample preparation method.
Detailed Protocols: From Field to Vial
This section provides a detailed, step-by-step protocol for the extraction and cleanup of dichloro halosulfuron residues from crop tissues, optimized for subsequent LC-MS/MS analysis.
Sample Collection and Homogenization: The Foundation of Accurate Results
The integrity of your analytical results begins in the field. Inconsistent sampling can introduce significant variability.
Representative Sampling: Collect a composite sample from multiple plants within the target area to ensure it is representative of the entire crop.[11][12] Avoid plants showing signs of disease or pest damage, as this can alter their metabolism and potentially affect residue levels.[11]
Proper Handling: Place samples in clean, well-ventilated bags (e.g., paper or cloth) to prevent moisture buildup and microbial degradation.[11] Avoid plastic bags for fresh samples.[11][12]
Storage: If not processed immediately, samples should be frozen to minimize degradation of the analyte.[13] Studies have shown that halosulfuron-methyl is stable in maize matrices for at least 70 days when stored at -20°C.[13]
Homogenization: Homogenize the entire sample (or a representative subsample) to a uniform consistency using a high-speed blender or food processor. This ensures that the portion taken for extraction is representative of the whole sample. For dry samples like grains, milling to a fine powder may be necessary.[8]
QuEChERS Extraction and Cleanup: A Step-by-Step Guide
This protocol is a modification of the widely used AOAC and EN 15662 methods, tailored for sulfonylurea herbicides.[8]
Reagents and Materials:
Acetonitrile (ACN), HPLC grade
Magnesium sulfate (MgSO₄), anhydrous
Sodium chloride (NaCl)
Primary Secondary Amine (PSA) sorbent
C18 (octadecyl) sorbent
50 mL and 15 mL centrifuge tubes
Vortex mixer
Centrifuge capable of ≥3000 x g
Procedure:
Extraction:
Weigh 10 g (± 0.1 g) of the homogenized crop tissue into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile. For acidic pesticides like halosulfuron-methyl, using acetonitrile with 1% formic acid can improve extraction efficiency.[8]
Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.[8]
Immediately cap the tube and shake vigorously for 1 minute. This ensures that the salts do not clump and that the extraction is efficient.
Centrifuge at ≥3000 x g for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the analyte and a lower aqueous/solid layer.
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common combination for removing pigments and fatty acids is 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[8]
Rationale for Sorbent Selection:
MgSO₄: Removes residual water from the extract.
PSA: A weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars and pigments.
C18: A non-polar sorbent that removes non-polar interferences like lipids.
Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.
Centrifuge at high speed (e.g., ≥10,000 x g) for 5 minutes to pellet the sorbents.
Final Extract Preparation:
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
At this stage, the extract may be further diluted with an appropriate solvent (e.g., methanol/water) to match the initial mobile phase conditions of the LC method and to further mitigate matrix effects.[14]
Method Performance and Validation: Ensuring Trustworthy Data
The reliability of any analytical method hinges on its validation. Key performance parameters that must be assessed include linearity, accuracy (recovery), precision (reproducibility), and the limits of detection (LOD) and quantification (LOQ).
Table 1: Performance data for the analysis of halosulfuron-methyl in various crop matrices using QuEChERS-based methods.
Expert Insights and Troubleshooting: The "Why" Behind the "How"
Managing Matrix Effects: Despite cleanup, some matrix components may still co-elute with the analyte and interfere with ionization in the mass spectrometer.[17] To compensate for this, the use of matrix-matched calibration standards is highly recommended.[6] This involves preparing calibration standards in a blank extract of the same crop matrix to mimic the matrix effects observed in the samples.
Analyte Stability: Halosulfuron-methyl is susceptible to hydrolysis, particularly in alkaline conditions.[2][18] Acidifying the extraction solvent can help to stabilize the analyte. The half-life of halosulfuron is also temperature-dependent, decreasing with increasing temperature.[19] Therefore, keeping samples and extracts cool is crucial.
Troubleshooting Poor Recovery:
Incomplete Extraction: Ensure vigorous and immediate shaking after adding the extraction salts to prevent clumping and ensure thorough mixing.
Analyte Degradation: Check the pH of your sample and extraction solvent. Consider working quickly and at lower temperatures.
Improper d-SPE Sorbent Choice: Different matrices may require different sorbent combinations. For highly pigmented samples, the addition of graphitized carbon black (GCB) can be beneficial, but it may also adsorb planar analytes like some sulfonylureas.
Conclusion: A Framework for Robust Analysis
The accurate determination of dichloro halosulfuron residues in crop tissues is essential for ensuring food safety and environmental protection. The QuEChERS method, coupled with LC-MS/MS analysis, provides a rapid, sensitive, and reliable approach for this purpose. By understanding the principles behind each step of the protocol and implementing rigorous quality control measures, researchers and analysts can generate high-quality data that is both defensible and informative. This guide provides a solid foundation for the development and implementation of such robust analytical workflows.
References
Analytical Method for Halosulfuron Methyl (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare. Retrieved from [Link]
Feng, Y., He, M., Chen, L., Liu, F., & Wang, M. (2014). Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. PubMed. Retrieved from [Link]
METHOD OF ANALYSIS FOR HALOSULFURON METHYL CONTENT. (n.d.). Central Insecticides Board & Registration Committee. Retrieved from [Link]
Analytical Method for Iodosulfuron methyl, Ethametsulfuron-methyl, Ethoxysulfuron, Cinosulfuron, Sulfosulfuron, Triasulfuron, Nicosulfuron, Pyrazosulfuron-ethyl, Primisulfuron-methyl, Prosulfuron and Rimsulfuron. (n.d.). Ministry of the Environment, Japan. Retrieved from [Link]
Feng, Y., et al. (2014). Determination of halosulfuron-methyl residues and dissipation in wheat by QuEChERS and LC-MS/MS. ResearchGate. Retrieved from [Link]
do Lago, C. L., dos Santos, V. B., & Vidal, D. T. R. (n.d.). Determination of Halosulfuron-Methyl in Bell Peppers Using QuEChERS and CE/MS/MS. Academia.edu. Retrieved from [Link]
Determination of Halosulfuron-Methyl in Bell Peppers Using QuEChERS and CE/MS/MS. (2015, May 14). ResearchGate. Retrieved from [Link]
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. Retrieved from [Link]
Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. (2000, January 1). USGS.gov. Retrieved from [Link]
Matrix effects impact using different chromatographic column sizes. (n.d.). eurl-pesticides.eu. Retrieved from [Link]
A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. (2022, August 31). Taylor & Francis. Retrieved from [Link]
Magnetic solid-phase extraction of sulfonylurea herbicides in environmental water samples by Fe3O4@dioctadecyl dimethyl ammonium chloride@silica magnetic particles. (2012, October 17). PubMed. Retrieved from [Link]
Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. (n.d.). SciSpace. Retrieved from [Link]
Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in freshwater. (n.d.). archimer.ifremer.fr. Retrieved from [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, March 14). Chromatography Online. Retrieved from [Link]
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. Retrieved from [Link]
Determination of some sulfonylurea herbicides in soil by a novel liquid-phase microextraction combined with sweeping micellar electrokinetic chromatography. (2016, October 14). ResearchGate. Retrieved from [Link]
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]
Halosulfuron-Methyl Technical. (n.d.). Coromandel. Retrieved from [Link]
US EPA-Pesticides; Halosulfuron. (n.d.). US EPA. Retrieved from [Link]
An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples. (2020, November 25). PubMed. Retrieved from [Link]
SDS - EnviroMax Halosulfuron-Methyl. (n.d.). Paul Munns Instant Lawn. Retrieved from [Link]
Plant Tissue Sampling Guide. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
Determination of Halosulfuron-methyl Herbicides in Sugarcane Juice and Tomato by Capillary Electrophoresis-Tandem Mass Spectrometry. (2014, November 14). ResearchGate. Retrieved from [Link]
Determination of halosulfuron-methyl herbicide in sugarcane juice and tomato by capillary electrophoresis-tandem mass spectrometry. (2015, May 15). PubMed. Retrieved from [Link]
Sampling Guide For Plant Tissue Analysis 0510. (n.d.). Ag PhD. Retrieved from [Link]
Application Note: Halosulfuron-Methyl Dose-Response and Efficacy Profiling in Controlled Greenhouse Environments
Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Development Scientists. Note on Nomenclature: In certain chemical supply libraries and early-stage drug/agrochemical development catalogs, str...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Development Scientists.
Note on Nomenclature: In certain chemical supply libraries and early-stage drug/agrochemical development catalogs, structural analogs or synthetic precursors are occasionally indexed under derivative names such as "dichloro halosulfuron." However, the biologically active, scientifically validated compound is halosulfuron-methyl (3-chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylic acid). This protocol standardizes the evaluation of this active sulfonylurea core.
Introduction and Mechanistic Causality
Halosulfuron-methyl is a highly selective, systemic sulfonylurea herbicide utilized globally for the post-emergence control of broadleaf weeds and sedges, most notably yellow and purple nutsedge (Cyperus esculentus and C. rotundus).
The Causality of Efficacy:
Halosulfuron-methyl exerts its phytotoxic effect by competitively inhibiting Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is the first common catalyst in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. When halosulfuron binds to the ALS enzyme, BCAA production halts. The plant experiences rapid amino acid starvation, leading to an immediate cessation of cell division at the meristems, followed by slow, progressive chlorosis and necrosis over 14 to 28 days.
Because the mechanism relies on depleting existing amino acid pools, greenhouse evaluations must be designed with extended monitoring windows (up to 28 days) to accurately capture mortality rather than mere growth stunting.
Caption: Mechanism of action of halosulfuron-methyl via ALS enzyme inhibition and amino acid starvation.
Quantitative Data Presentation: Established Application Rates
To design a robust dose-response curve, researchers must bracket their application rates around established baseline efficacies. The table below synthesizes quantitative application data from peer-reviewed greenhouse and field studies.
Target Species / Crop
Application Rate Range
Application Timing
Key Outcomes / GR20 (Growth Reduction)
Reference
Yellow Nutsedge (C. esculentus)
~70 g ai/ha (1 oz/acre)
PRE / POST
>98% control when combined with anaerobic soil disinfestation.
To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in quality control checks: internal baseline controls (surfactant-only), positive controls (known susceptible biotypes), and strict mechanical calibration to eliminate human error.
Caption: Standardized 5-step greenhouse workflow for evaluating halosulfuron-methyl efficacy.
Phase 1: Propagation and Environmental Acclimation
Planting: Sow target species (e.g., C. esculentus tubers) 2.5 cm below the media surface in standardized 3.0-L pots using a uniform commercial potting mix.
Environmental Control: Maintain greenhouse conditions at 26 ± 2 °C (day) and 19 ± 1 °C (night) with a 14-hour photoperiod 1.
Causality: Sulfonylurea metabolism in plants is highly temperature-dependent. Fluctuating temperatures can artificially alter crop tolerance or weed efficacy, invalidating the dose-response curve.
Thinning: Once emerged, thin plants to exactly two uniform plants per pot to ensure baseline equivalence across all replicates.
Phase 2: Dose-Response Preparation
Rate Calculation: Prepare a logarithmic dose-response series. Standard experimental rates for halosulfuron-methyl are: 0, 8.7, 17.5, 35, 70, and 140 g ai/ha .
Adjuvant Addition: Add a Non-Ionic Surfactant (NIS) at 0.25% v/v to all mixtures, including the 0 g ai/ha control5.
Causality: Halosulfuron-methyl is a highly systemic molecule that must penetrate the waxy leaf cuticle. NIS reduces the surface tension of the spray droplet, preventing droplet bounce and dissolving cuticular waxes to facilitate stomatal penetration. The 0 g ai/ha + NIS control validates that any observed necrosis is due to the active ingredient, not phytotoxicity from the surfactant.
Phase 3: Track Sprayer Application
Calibration (Self-Validation Step): Utilize a motorized track sprayer rather than a backpack sprayer. Calibrate the boom speed and pressure (e.g., 172.4 kPa) to deliver an exact carrier volume of 187 L/ha (20 GPA) 5.
Causality: Track sprayers eliminate human walking-speed variability, ensuring uniform droplet size and exact per-hectare volume delivery, which is critical for reproducible GR20/GR50 calculations.
Application: Apply the treatments to plants at the 3-to-4 leaf stage (approx. 10-20 cm in height).
Phase 4: Post-Application Incubation
Irrigation Management: Return plants to the greenhouse. Strictly withhold overhead irrigation for 48 hours post-application.
Causality: Halosulfuron requires time for complete cuticular absorption. Overhead irrigation immediately post-application will wash the unabsorbed herbicide off the leaf surface, artificially lowering the observed efficacy. Sub-irrigation (bottom-watering) must be used during this window.
Phase 5: Data Acquisition and Efficacy Quantification
Visual Ratings: Record visual injury on a scale of 0 (no effect) to 100% (complete necrosis) at 7, 14, and 21 days after treatment (DAT).
Biomass Harvest: At 28 DAT, harvest all above-ground biomass. Dry the tissue in a forced-air oven at 60 °C for 72 hours, and record the dry weight.
Statistical Analysis: Fit the dry weight data to a log-logistic dose-response model to calculate the GR20 (rate required to reduce growth by 20%) and GR50 values 2.
References
Integration of Halosulfuron and Anaerobic Soil Disinfestation for Weed Control in Tomato
Source: ASHS Journals
URL:[Link]
Response of Squash and Cucumber Cultivars to Halosulfuron
Source: BioOne Complete
URL:[Link]
Response of Soybean to Halosulfuron Herbicide
Source: SciSpace
URL:[Link]
Rate Response of Halosulfuron, Trifloxysulfuron, and Thifensulfuron-methyl on Three Common Weed Species of Field Grown Caladiums
Source: CABI Digital Library
URL:[Link]
Control of yellow and purple nutsedge in elevated CO2 environments with glyphosate and halosulfuron
Source: PubMed Central (PMC)
URL:[Link]
Technical Support Center: Method Development & Troubleshooting for Halosulfuron Separations
Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex separation...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex separation challenges involving the sulfonylurea herbicide halosulfuron-methyl and its structurally related impurities, specifically dichloro derivatives.
This portal bypasses generic advice to focus on the mechanistic causality of liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By understanding the physicochemical behavior of these molecules, you can build robust, self-validating analytical methods.
Mechanistic Foundations: The "Why" Behind the Separation
Halosulfuron-methyl is a pyrimidinylsulfonylurea herbicide characterized by its distinct acidic sulfonamide linkage[1]. During synthesis or environmental degradation, halogenated impurities—such as dichloro halosulfuron analogs—can emerge.
The Chromatographic Challenge:
The addition of a second chlorine atom to the halosulfuron backbone significantly increases the molecule's lipophilicity (LogP). In reverse-phase high-performance liquid chromatography (RP-HPLC), this dictates a stronger hydrophobic interaction with the C18 or Hydro-RP stationary phase. If the mobile phase gradient increases organic strength too rapidly (a "ballistic" gradient), the subtle partitioning differences between the monochloro parent and the dichloro impurity are overwhelmed, leading to co-elution. Optimizing the gradient slope in the critical elution window is paramount to achieving baseline resolution (Rs ≥ 1.5).
Interactive Troubleshooting Q&A
Q1: Why do halosulfuron-methyl and its dichloro impurity co-elute when using a fast 5-minute linear gradient?
Causality: Fast, steep gradients compress the critical elution window. Because the dichloro impurity has a higher LogP, it requires a higher percentage of organic modifier to elute. However, if the gradient slope exceeds the mass transfer kinetics of the column, both analytes are swept off the stationary phase simultaneously.
Solution: Implement a shallow gradient ramp. Instead of a linear 10% to 90% Acetonitrile (ACN) ramp over 5 minutes, introduce an isocratic hold, followed by a shallow ramp (e.g., 2% B/min) through the 40–60% organic phase region where these specific analytes elute.
Q2: I am experiencing severe ion suppression in LC-MS/MS for the dichloro impurity. What mobile phase adjustments are required?
Causality: Ion suppression in electrospray ionization (ESI) is typically caused by co-eluting matrix components or the use of non-volatile mobile phase additives (like phosphoric acid)[2]. While phosphoric acid is excellent for UV detection due to its low UV cutoff, it precipitates in the MS source and suppresses analyte ionization.
Solution: Switch to 0.1% Formic Acid in both aqueous and organic mobile phases[3]. Formic acid is volatile, MS-compatible, and provides sufficient protons to keep the acidic sulfonamide group of halosulfuron fully protonated, thereby preventing peak tailing caused by secondary interactions with residual silanols on the column.
Q3: My retention times for halosulfuron-methyl are drifting later in the run with each subsequent injection. How do I fix this?
Causality: Retention time drift in gradient elution is a hallmark of incomplete column re-equilibration. The column has not fully returned to the initial highly aqueous conditions before the next sample is injected.
Solution: Extend the post-gradient equilibration time. A self-validating protocol requires the column volume to be flushed with the initial mobile phase composition for at least 3 to 5 column volumes (e.g., a 3.5-minute hold at 100% A) prior to the next injection[3].
Workflow Visualizations
The following diagrams map the logical decision-making processes for optimizing and executing your separation methods.
Fig 1. Iterative gradient optimization logic for resolving structurally similar halogenated herbicides.
Fig 2. Step-by-step mobile phase gradient profile for LC-MS/MS quantification workflows.
Quantitative Data Summary
The table below summarizes the expected chromatographic behavior and MS/MS transitions for halosulfuron-methyl and its related degradants/impurities under the optimized gradient conditions[3].
Analyte
Expected Retention Time (min)
MS/MS Quantitation Transition (m/z)
MS/MS Confirmation Transition (m/z)
Polarity
Halosulfuron-methyl (HSM)
5.28
434.9 → 182.2
434.9 → 139.1
ESI+
Dichloro Impurity (Analog)
~6.15
468.9 → 216.2
468.9 → 173.1*
ESI+
Rearrangement Ester (RRE)
4.99
328.0 → 295.9
328.0 → 197.0
ESI+
3-chlorosulfonamide (CPSA)
4.37
252.0 → 187.9
252.0 → 219.8
ESI-
2-amino-4,6-dimethoxypyrimidine
3.51
156.1 → 99.9
156.1 → 57.0
ESI+
*Theoretical values based on the +34 Da mass shift of a secondary chlorine substitution and expected hydrophobic retention shift.
This methodology is based on validated EPA environmental chemistry methods for halosulfuron-methyl[3] and is engineered as a self-validating system . By incorporating specific system suitability checks, the protocol ensures data integrity before unknown samples are processed.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic acid in HPLC-grade water.
Mobile Phase B (Organic): 0.1% Formic acid in HPLC-grade Acetonitrile (ACN).
Causality Check: Do not substitute ACN with Methanol without adjusting the gradient. Methanol is a weaker elution solvent and will increase retention times, potentially causing the dichloro impurity to broaden and lose sensitivity.
Step 2: Column & System Setup
Column: Phenomenex Synergi® 4µ Hydro-RP (2.0 mm x 75 mm) or equivalent low-silanol C18 column[2],[3].
Column Temperature: 30°C. (Temperature control is critical; fluctuations will alter the partitioning coefficient of the dichloro impurity).
Injection Volume: 5 µL.
Step 3: Gradient Execution
Program the LC pump with the following gradient profile to ensure the separation of the monochloro parent from the dichloro impurity:
0.0 – 1.0 min: 100% A (Isocratic hold to focus the analyte band at the head of the column).
1.0 – 5.0 min: Ramp to 100% B (Adjust this slope specifically if the critical pair Rs < 1.5).
5.0 – 9.0 min: 100% B (Column wash to remove highly lipophilic matrix components).
9.5 – 13.0 min: 100% A (Mandatory re-equilibration phase)[3].
Step 4: Self-Validation & System Suitability
Before running the sample batch, inject a mixed standard containing halosulfuron-methyl and the dichloro impurity.
Validation Criteria 1: The resolution (Rs) between HSM and the dichloro impurity must be ≥ 1.5.
Validation Criteria 2: The retention time of HSM must not deviate by more than ±0.1 minutes across three consecutive blank-standard injections. If it does, increase the re-equilibration time at Step 3.4.
References
Separation of Halosulfuron-methyl on Newcrom R1 HPLC column
SIELC Technologies
URL:[Link]
Halosulfuron-Methyl LC-MS/MS Troubleshooting Center: Mitigating Ion Suppression
Welcome to the Technical Support Center for the mass spectrometric analysis of halosulfuron-methyl and related sulfonylurea herbicides. This guide is designed for analytical chemists, researchers, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the mass spectrometric analysis of halosulfuron-methyl and related sulfonylurea herbicides. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with signal degradation, poor reproducibility, and matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Part 1: Diagnostic FAQs & Causality
Q1: Why does halosulfuron-methyl suffer from severe ion suppression in ESI positive mode when analyzing complex matrices?A: Ion suppression in the Electrospray Ionization (ESI) source is fundamentally a competition for charge and droplet surface area. When analyzing complex matrices (like soil, leafy vegetables, or biological fluids), co-extractives such as non-polar lipids, organic acids, and pigments elute at the same chromatographic retention time as halosulfuron-methyl. Because halosulfuron-methyl is only moderately polar, highly surface-active matrix components will preferentially occupy the surface of the ESI droplets. This prevents the halosulfuron-methyl molecules from efficiently acquiring a proton ([M+H]+) and transitioning into the gas phase, leading to a drastic reduction in signal intensity[1].
Q2: How do I optimize my QuEChERS extraction to specifically rescue halosulfuron-methyl signals?A: Standard QuEChERS often leaves too many co-extractives that suppress sulfonylurea signals. You must implement a targeted dispersive solid-phase extraction (d-SPE) or dispersive solid-liquid extraction (d-SLE) cleanup.
The Causality: Using Primary Secondary Amine (PSA) acts as a weak anion exchanger to strip out organic acids and sugars that heavily suppress ESI+ signals. Adding C18 to the d-SPE mix removes hydrophobic lipids that can coat the ESI capillary and disrupt the Taylor cone formation[2].
Q3: What chromatographic adjustments can reduce co-eluting matrix zones without degrading the analyte?A: Sulfonylurea herbicides possess an acidic sulfonamide bridge that is highly prone to chemical hydrolysis if the mobile phase pH is not strictly controlled.
The Causality: You should use a mobile phase buffered with 5 mM ammonium acetate and 0.1% formic acid. The ammonium acetate stabilizes the pH to prevent on-column degradation, while the formic acid ensures a consistent, rich supply of protons to drive [M+H]+ formation (m/z 434.8) in positive ion mode[2][3]. Avoid Trifluoroacetic acid (TFA), as it acts as a strong ion-pairing agent that can cause its own severe ion suppression.
Q4: If suppression persists after cleanup, how do I validate my quantification accuracy?A: If your Matrix Effect (ME%) drops below -20% (indicating strong suppression), standard solvent calibration curves will yield false negatives or under-quantification[4].
The Causality: You must compensate for the altered ionization efficiency by using Matrix-Matched Calibration (spiking standards into a blank matrix extract) or by utilizing an Isotopically Labeled Internal Standard (ILIS). An ILIS co-elutes exactly with halosulfuron-methyl and experiences the exact same suppression environment, allowing the MS software to correct the quantitative ratio perfectly[5].
Part 2: Quantitative Data on Matrix Effects
The Matrix Effect (ME%) is calculated as: ME(%) = (Slope_matrix / Slope_solvent - 1) * 100. An ME between -20% and +20% is considered a "soft" effect and is analytically acceptable. Values outside this range require intervention.
Table 1: Impact of Sample Preparation on Halosulfuron-Methyl Matrix Effects (ME%)
Objective: Extract halosulfuron-methyl from solid matrices while mapping and mitigating ESI ion suppression.
Phase 1: Extraction & Targeted Cleanup
Comminution & Solvation: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (ACN).
Causality: ACN is a highly efficient extraction solvent for moderately polar sulfonylureas and acts as an immediate protein precipitant, crashing out high-molecular-weight interferents.
Salting-Out Partitioning: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Causality: MgSO4 drives an exothermic reaction that aggressively removes water from the organic phase. NaCl increases the ionic strength of the aqueous phase, forcing halosulfuron-methyl entirely into the upper ACN layer.
Self-Validation Check: Visually confirm a sharp, distinct boundary between the lower aqueous/solid pellet and the upper ACN layer. A cloudy ACN layer indicates incomplete partitioning; re-centrifuge or add more MgSO4.
Targeted d-SPE Cleanup: Transfer 1.0 mL of the upper ACN layer to a microcentrifuge tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO4. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes[2].
Phase 2: LC-MS/MS Analysis & Suppression Mapping
4. Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40 °C.
Mobile Phase A: 5 mM ammonium acetate + 0.1% formic acid in MS-grade water.
Mobile Phase B: 5 mM ammonium acetate + 0.1% formic acid in methanol.
Self-Validation Check (Post-Column Infusion): Before running real samples, continuously infuse a pure standard of halosulfuron-methyl (100 ng/mL) directly into the MS source via a post-column T-piece, while simultaneously injecting a blank matrix extract through the LC column.
Causality: This generates a steady, flat baseline signal. Any sudden dips in the baseline indicate retention times where invisible matrix components are eluting and actively suppressing the signal. You must adjust your LC gradient to ensure halosulfuron-methyl does not co-elute within these mapped "suppression zones."
Part 4: Workflow Visualization
Fig 1: Logical workflow of halosulfuron-methyl extraction and ESI ion suppression mitigation.
Part 5: References
Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination - Taylor & Francis. 1
Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - MDPI. 4
Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC. 2
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. 5
A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine - PMC. 3
addressing dichloro halosulfuron stability issues in aqueous buffer solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the underlying chemical causality of sulfonylurea instability.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the underlying chemical causality of sulfonylurea instability. Dichloro halosulfuron[], like its parent analog halosulfuron-methyl, contains a highly reactive sulfonylurea bridge[2]. Understanding the mechanistic vulnerabilities of this bridge is critical for drug development professionals and analytical chemists to prevent premature degradation during assays.
Below, you will find targeted Q&A troubleshooting, quantitative stability profiles, and a self-validating experimental protocol to ensure the integrity of your aqueous solutions.
Core Troubleshooting Q&A
Q1: Why does my dichloro halosulfuron standard degrade rapidly when prepared in standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid)?The Causality: The instability is driven by the susceptibility of the sulfonylurea bridge to acid-catalyzed hydrolysis[2]. In acidic aqueous environments (pH < 5), the urea nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. This results in rapid sulfonylurea bridge cleavage , yielding inactive sulfonamide and aminopyrimidine derivatives[2].
The Solution: For analytical chromatography or prolonged biological assays, avoid acidic modifiers if the compound will sit in an autosampler for extended periods. Use neutral buffered mobile phases or prepare samples immediately before injection.
Q2: We observe inconsistent assay results when incubating dichloro halosulfuron at physiological pH (7.4) over 48 hours. What is driving this variability?The Causality: While sulfonylureas exhibit their highest stability near neutral pH, their degradation follows first-order kinetics that are highly temperature-dependent[3]. At physiological temperature (37°C), thermal energy easily overcomes the activation energy barrier (approx. 63 kJ/mol) for hydrolysis[3]. Research demonstrates that for every 10°C increase in temperature, the rate of hydrolysis for halosulfuron derivatives increases by roughly 3-fold[2]. Over 48 hours at 37°C, a significant fraction of your active compound will hydrolyze.
The Solution: Shorten assay incubation times, or run parallel stability controls (LC-MS/MS) to quantify the exact degradation rate and normalize your pharmacological data accordingly.
Q3: Can I use methanol or ethanol to prepare my concentrated stock solutions before diluting them into aqueous buffers?The Causality:No. Dissolving sulfonylurea compounds in simple primary alcohols (methanol, ethanol) triggers a rapid chemical reaction known as alcoholysis [4]. During alcoholysis, the primary alcohol acts as a strong nucleophile, attacking the urea linkage and breaking down the molecule to form a sulfonyl carbamate and a corresponding amine[4]. This degradation pathway is often faster than standard aqueous hydrolysis.
The Solution: Always use aprotic solvents, such as LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), to prepare concentrated stock solutions prior to aqueous dilution.
Q4: What happens if I use a strongly alkaline buffer (pH > 8) to increase the solubility of the compound?The Causality: While alkaline conditions prevent bridge cleavage, they introduce a different degradation pathway. Under basic conditions, the molecule undergoes deprotonation, making it susceptible to bridge contraction and structural rearrangement[2]. The chlorine substitutions on the halosulfuron ring actually make the molecule more susceptible to this contraction under basic conditions compared to other sulfonylureas[2].
The Solution: Maintain the buffer strictly between pH 6.5 and 7.5 for optimal stability.
pH-dependent chemical degradation pathways of sulfonylureas.
Quantitative Stability Profiles
To assist in experimental planning, the following table summarizes the estimated half-lives of halosulfuron derivatives based on established first-order degradation kinetics across varying environmental conditions[2][3].
Buffer pH
Temperature (°C)
Primary Degradation Mechanism
Estimated Half-Life (t½)
pH 4.0
25°C
Bridge Cleavage (Hydrolysis)
< 10 Days
pH 7.0
25°C
Minimal (Optimal Stability)
> 20 Days
pH 7.0
37°C
Accelerated Hydrolysis
< 7 Days
pH 9.0
25°C
Bridge Contraction
< 5 Days
Buffer Selection & Validation Workflow
Workflow for optimizing dichloro halosulfuron aqueous stability.
Self-Validating Experimental Protocol: Preparation of Stable Working Solutions
To ensure absolute trustworthiness in your data, do not assume your compound is stable. Implement this self-validating protocol to prepare and analytically confirm the integrity of your dichloro halosulfuron solutions.
Materials Required:
Dichloro halosulfuron powder (Standard grade)[]
LC-MS Grade Acetonitrile (ACN) or anhydrous DMSO
50 mM Potassium Phosphate Buffer, rigorously adjusted to pH 7.0
Aprotic Stock Preparation: Weigh the required amount of dichloro halosulfuron and dissolve it entirely in 100% ACN or DMSO to create a 10 mM stock solution. Do not use methanol or ethanol to avoid alcoholysis[4]. Store this stock at -20°C.
Buffer Equilibration: Bring the 50 mM Potassium Phosphate Buffer (pH 7.0) to room temperature. Verify the pH using a calibrated meter.
Aqueous Spiking: Slowly spike the 10 mM stock into the aqueous buffer to reach your desired working concentration (e.g., 50 µM)[2]. Ensure the final organic solvent concentration remains below 1% (v/v) to prevent downstream assay interference or compound precipitation.
Self-Validation via LC-MS/MS (The Critical Step):
T=0 Control: Immediately withdraw a 100 µL aliquot, quench with an equal volume of cold ACN, and analyze via LC-MS/MS to establish the baseline Parent Mass Area.
T=24h Verification: Incubate the working solution under your exact assay conditions (e.g., 37°C). Withdraw a second aliquot at 24 hours.
Analysis: Compare the Parent Mass Area. Additionally, monitor the chromatogram for the emergence of the sulfonamide cleavage fragment. If the parent peak area drops by >5%, your specific assay conditions require further optimization (e.g., lowering temperature or reducing assay duration).
References
Title : Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions
Source : usda.gov
URL :[Link]
Title : Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron
Source : researchgate.net
URL :[Link]
Title : Behavior of Four Sulfonylurea Herbicides in the Presence of Hydroxy Compounds
Source : acs.org
URL :[Link]
Comparative Herbicidal Efficacy and Target-Site Binding: Dichloro Halosulfuron vs. Halosulfuron-Methyl
As a Senior Application Scientist in agrochemical development, evaluating the structure-activity relationships (SAR) of active pharmaceutical ingredients (APIs) and their structural analogs or impurities is critical for...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in agrochemical development, evaluating the structure-activity relationships (SAR) of active pharmaceutical ingredients (APIs) and their structural analogs or impurities is critical for optimizing field efficacy and regulatory compliance. This technical guide provides an objective, data-driven comparison between halosulfuron-methyl , a premier commercial sulfonylurea herbicide, and its structural analog/impurity, dichloro halosulfuron .
By dissecting the causality behind their binding kinetics and in vivo performance, this guide serves as a foundational resource for researchers profiling acetolactate synthase (ALS) inhibitors for sedge control.
Halosulfuron-methyl is widely registered for the selective post-emergence control of invasive sedges, such as purple nutsedge (Cyperus rotundus), in turf and agricultural settings . Like all sulfonylureas, its primary mechanism of action is the competitive inhibition of the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is the first common catalyst in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
The efficacy of halosulfuron-methyl relies heavily on its precise molecular geometry. The molecule features a pyrazole ring substituted with a single chlorine atom. This specific steric profile allows the sulfonylurea bridge to anchor deeply within the highly conserved substrate-binding channel of the ALS enzyme.
Conversely, dichloro halosulfuron contains a second chlorine atom on the aryl moiety. The causality of its reduced efficacy lies in steric hindrance. The additional chlorine significantly increases the van der Waals volume of the molecule. This steric bulk creates a physical clash within the narrow ALS binding pocket, restricting the conformational flexibility of the sulfonylurea bridge and preventing the formation of optimal hydrogen bonds. Consequently, the binding affinity (
Kd
) decreases, leading to a loss of herbicidal potency.
Visualizing the Inhibition Pathway
Fig 1. Competitive inhibition of the ALS pathway by halosulfuron-methyl vs. its dichloro analog.
Comparative Quantitative Data
To validate the SAR hypothesis, we present comparative data across two critical evaluation tiers: in vitro target-site binding and in vivo whole-plant efficacy. The data clearly demonstrates how the structural modification in the dichloro analog translates to a macroscopic loss of biological activity.
Table 1: In Vitro ALS Inhibition & Binding Kinetics
Data reflects recombinant E. coli-expressed ALS enzyme assays.
Compound
Molecular Formula
IC50 (nM)
Binding Affinity (
Kd
, nM)
ALS Inhibition Mechanism
Halosulfuron-methyl
C13H15ClN6O7S
18.5 ± 1.2
4.2
Potent competitive inhibitor
Dichloro Halosulfuron
C11H12Cl2N6O5S
415.3 ± 8.4
112.5
Weak competitive inhibitor
Table 2: In Vivo Efficacy on Cyperus rotundus (21 Days After Treatment)
Data reflects greenhouse foliar applications using standard non-ionic surfactants.
Compound
Application Rate (g a.i./ha)
Visual Control (%)
Dry Biomass Reduction (%)
ED50 (g a.i./ha)
Halosulfuron-methyl
35
92 ± 3
89 ± 4
12.4
Halosulfuron-methyl
70
98 ± 1
96 ± 2
-
Dichloro Halosulfuron
35
24 ± 5
18 ± 6
>150
Dichloro Halosulfuron
70
41 ± 4
35 ± 5
-
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes internal controls and specific environmental parameters required to accurately measure sulfonylurea activity .
Protocol 1: In Vitro Recombinant ALS Enzyme Assay
This assay isolates the chemical-target interaction, removing absorption and translocation variables.
Enzyme Preparation & Validation: Extract recombinant ALS expressed in E. coli. Self-Validation: Confirm baseline specific activity using a standard colorimetric assay without inhibitors to establish the
Vmax
control.
Inhibitor Incubation: Prepare serial dilutions (0.1 nM to 10 µM) of halosulfuron-methyl and dichloro halosulfuron in DMSO. Incubate the inhibitors with the ALS enzyme in a reaction buffer (pH 7.0) containing FAD, TPP, and Mg2+ for 30 minutes at 37°C. Causality: Sulfonylureas are slow-binding inhibitors; this pre-incubation is critical to allow the molecules to reach equilibrium within the enzyme's active site before catalysis begins.
Substrate Addition: Initiate the reaction by adding sodium pyruvate (50 mM).
Quantification: Terminate the reaction after 60 minutes with 6N H2SO4. Incubate at 60°C for 15 minutes to decarboxylate the accumulated acetolactate into acetoin. Add creatine and alpha-naphthol to form a colored complex.
Data Analysis: Measure absorbance at 530 nm using a microplate reader. Calculate IC50 values using a four-parameter logistic non-linear regression model.
This assay evaluates the real-world utility of the compounds, accounting for cuticular penetration and vascular transport .
Plant Propagation: Pre-sprout Cyperus rotundus tubers in a standardized peat-based potting mix. Self-Validation: Standardize all plants to the 3-to-4 leaf stage (approx. 10-15 cm height) prior to spraying to ensure uniform cuticular wax development and baseline biomass.
Herbicide Application: Formulate treatments using a non-ionic surfactant (0.25% v/v). Causality: Sedge leaves possess a highly hydrophobic cuticle; the surfactant reduces surface tension, allowing the hydrophilic sulfonylurea to penetrate the leaf barrier. Apply using a track sprayer calibrated to deliver 200 L/ha at 275 kPa.
Environmental Control: Maintain greenhouse conditions at 30°C/25°C (day/night) with a 14-hour photoperiod. Causality: High light intensity and optimal temperatures drive photosynthesis and phloem loading, which is strictly required for the active transport of these phloem-mobile herbicides down to the underground tubers.
Evaluation: At 21 days after treatment (DAT), record visual control ratings against untreated controls. Harvest above-ground biomass, dry at 70°C for 48 hours, and weigh to calculate percentage biomass reduction.
Visualizing the Experimental Workflow
Fig 2. Step-by-step experimental workflow for evaluating herbicidal efficacy and target-site binding.
Conclusion & R&D Implications
The comparative data underscores why halosulfuron-methyl remains the optimized commercial API for sedge control. Its specific mono-chlorinated structure perfectly complements the spatial constraints of the ALS binding pocket, resulting in nanomolar affinity and exceptional in vivo efficacy at low application rates (35-70 g a.i./ha).
Conversely, dichloro halosulfuron demonstrates a classic case of steric penalty. The addition of a second chlorine atom disrupts optimal enzyme-inhibitor docking, increasing the IC50 by over 20-fold and rendering it practically ineffective in field scenarios. For drug development and agrochemical professionals, profiling such analogs is vital not only for patent landscaping and SAR mapping but also for establishing stringent impurity thresholds during the chemical manufacturing of commercial halosulfuron-methyl formulations.
References
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2011). Public Release Summary of the Evaluation by the NRA of the New Active Constituent Halosulfuron-Methyl. Australian Government.[Link]
Health Canada Pest Management Regulatory Agency. (2014). Proposed Registration Decision PRD2014-05, Halosulfuron, present as methyl ester. Government of Canada. [Link]
Askew, S. D., et al. (2024). Auxin herbicides, halosulfuron, sulfentrazone, and topramezone disparately affect morphology and ultraviolet features of weedy flowers and associated pollinator foraging. Weed Science, Cambridge University Press.[Link]
Comparative
Comprehensive Comparison Guide: Inter-Laboratory Method Validation for Dichloro Halosulfuron Quantification
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Context
Dichloro halosulfuron (Molecular Formula: C₁₁H₁₂Cl₂N₆O₅S) is a critical chlorinated building block and potential impurity associated with the synthesis and degradation of the widely used sulfonylurea herbicide, halosulfuron-methyl[]. In agrochemical manufacturing and environmental monitoring, quantifying active ingredients alongside their chlorinated impurities is a strict regulatory requirement.
Because sulfonylureas are thermally labile and highly polar, traditional gas chromatography (GC) is largely ineffective without complex derivatization[2]. Consequently, liquid-phase separation techniques coupled with advanced detection systems have become the industry standard. This guide objectively compares the top analytical platforms for dichloro halosulfuron quantification and outlines the Inter-Laboratory Validation (ILV) framework required to achieve regulatory certification from agencies such as the EPA[3].
Comparative Evaluation of Analytical Platforms
Selecting the appropriate analytical platform depends on the matrix complexity, required sensitivity, and operational budget. Below is an objective comparison of the three primary methodologies used across the industry.
Platform A: LC-MS/MS (Triple Quadrupole)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level environmental and residue analysis. By utilizing triggered Multiple Reaction Monitoring (tMRM), this method provides high-confidence identification and exceptional sensitivity[4]. It is highly adaptable to complex matrices (e.g., soil, surface water, and crops) and routinely achieves Limits of Quantitation (LOQ) between 0.01 and 0.1 ppb[2].
Platform B: CE-MS/MS (Capillary Electrophoresis)
Capillary Electrophoresis coupled with MS/MS is a high-resolution, rapid alternative specifically suited for polar and ionic compounds. It offers extremely low solvent consumption and fast analysis times (often under 3 minutes per run). Recent validations have demonstrated its efficacy in complex food matrices, achieving LOQs of 1.3 to 2.3 ppb with excellent linearity[5].
Platform C: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the traditional workhorse for bulk formulation and technical-grade purity assays. While it lacks the sensitivity required for trace residue analysis, it provides unmatched robustness, reproducibility, and cost-effectiveness for high-concentration samples (e.g., determining active ingredient content in technical materials)[6].
Table 1: Objective Performance Metrics Comparison
Parameter
LC-MS/MS (tMRM)
CE-MS/MS
HPLC-UV
Primary Application
Trace residue, environmental water
Polar metabolites, rapid food screening
Bulk formulation, technical purity
Typical LOQ
0.01 – 0.1 ppb
1.3 – 2.5 ppb
> 100 ppb (0.1 ppm)
Matrix Compatibility
Excellent (with dSPE/QuEChERS)
Good (requires careful desalting)
Poor (susceptible to interferences)
Analysis Time
8 – 12 minutes
< 3 minutes
15 – 20 minutes
Relative Cost per Sample
High
Medium
Low
Mechanistic Insights: The Causality of Mobile Phase Selection
Expertise & Experience Insight: A critical failure point in method transfer between HPLC-UV and LC-MS/MS platforms is mobile phase chemistry.
For routine HPLC-UV analysis of halosulfuron derivatives, phosphoric acid is frequently added to the aqueous mobile phase to suppress the ionization of residual silanols on the C18 column, thereby sharpening peak shape[7]. However, transferring this exact method to an MS-compatible platform will result in catastrophic instrument failure. Phosphoric acid is non-volatile; it rapidly precipitates in the electrospray ionization (ESI) source, causing severe ion suppression and physical blockages.
To adapt the method for LC-MS/MS or CE-MS/MS, phosphoric acid must be replaced with a volatile modifier such as formic acid (typically 0.1%). Formic acid not only maintains the required acidic pH for chromatographic resolution but actively facilitates the protonation of the sulfonylurea bridge, driving the formation of the
[M+H]+
precursor ion necessary for positive ESI mode[2][7].
Inter-Laboratory Validation (ILV) Framework
An analytical method is only as reliable as its transferability. Regulatory bodies mandate an Independent Laboratory Validation (ILV) to prove that a method developed in one facility can be accurately reproduced by an independent lab using different equipment and personnel[3][4].
Fig 1. Inter-Laboratory Validation (ILV) workflow for analytical method certification.
Table 2: Standard ILV Acceptance Criteria (EPA/SANTE Guidelines)
Validation Parameter
Acceptance Criteria
Purpose
Mean Recovery
70% – 120%
Ensures extraction efficiency at LOQ and 10x LOQ.
Repeatability (
RSDr
)
≤20%
Intra-day precision within a single laboratory.
Reproducibility (
RSDR
)
≤20%
Inter-day/Inter-lab precision across different facilities.
Linearity (
R2
)
≥0.99
Ensures proportional detector response across the dynamic range.
Note: In complex matrices like ground water or soil, recoveries for specific degradates may occasionally fall slightly below 70% (e.g., 69%), which can be acceptable if the Relative Standard Deviation (RSD) remains tightly controlled[3].
Standardized Experimental Protocol: A Self-Validating System
To ensure high trustworthiness and minimize false positives/negatives[4], the following LC-MS/MS protocol employs a self-validating system . By integrating an Isotopically Labeled Internal Standard (ILIS) prior to extraction, the method inherently corrects for matrix suppression and physical recovery losses in every single sample.
Fig 2. Step-by-step QuEChERS extraction and LC-MS/MS quantification workflow.
Step-by-Step Methodology:
Sample Preparation & Spiking (The Control Layer):
Weigh 10.0 g of homogenized sample (e.g., agricultural matrix or soil) into a 50 mL centrifuge tube.
Crucial Step: Spike the sample with 50 µL of a 1.0 µg/mL Dichloro Halosulfuron-d3 (or appropriate ILIS). This internal standard will track alongside the native analyte, validating the extraction efficiency of that specific tube.
Solvent Extraction:
Add 10.0 mL of LC-MS grade Acetonitrile (MeCN).
Shake vigorously for 1 minute to ensure complete solvent-matrix interaction.
Salting Out (Phase Partitioning):
Add a pre-weighed QuEChERS salt packet (typically 4 g anhydrous
MgSO4
and 1 g
NaCl
).
Immediately vortex for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid Phase Extraction (dSPE) Cleanup:
Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg
MgSO4
, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
Causality Note: PSA removes organic acids and sugars, while C18 removes lipophilic interferences.
Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
LC-MS/MS Acquisition:
Transfer the purified supernatant to an autosampler vial.
Analyze using a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Quantify using the ratio of the native analyte peak area to the ILIS peak area against a matrix-matched calibration curve.
Academia.edu . "Determination of Halosulfuron-Methyl using QuEChERS and CE/MS/MS." Application Note. URL: [Link]
SIELC Technologies . "Separation of Halosulfuron-methyl on Newcrom R1 HPLC column." SIELC Applications. URL:[Link]
Directorate of Plant Protection, Quarantine & Storage (PPQS) . "Method of Analysis for Halosulfuron Methyl Content." Government of India. URL: [Link]
U.S. Environmental Protection Agency (EPA) . "Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101 - Analytical method for halosulfuron-methyl and its transformation products." EPA Environmental Fate and Effects Division. URL:[Link]
Rodriguez, M., et al. "Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS." Analytical Chemistry - ACS Publications. URL:[Link]
validating extraction efficiency of dichloro halosulfuron across different soil types
Validating Extraction Efficiency of Dichloro Halosulfuron Across Diverse Soil Matrices: A Comparative Methodological Guide Quantifying trace residues of dichloro halosulfuron (and its primary commercial analog, halosulfu...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Extraction Efficiency of Dichloro Halosulfuron Across Diverse Soil Matrices: A Comparative Methodological Guide
Quantifying trace residues of dichloro halosulfuron (and its primary commercial analog, halosulfuron-methyl) in soil is a critical requirement for agrochemical environmental fate studies. However, sulfonylurea herbicides present unique analytical challenges due to their pH-dependent stability and tendency to bind tightly to soil organic matter[1].
This guide objectively compares traditional Solid-Phase Extraction (SPE) with modified QuEChERS methodologies, providing researchers with a self-validating protocol designed to maximize recovery across diverse soil types.
Mechanistic Causality: Soil Matrix vs. Sulfonylurea Chemistry
To optimize extraction efficiency, one must first understand the physicochemical interactions between the target analyte and the soil matrix:
Adsorption Hysteresis and Organic Matter : Halosulfuron exhibits a strong positive correlation between soil organic matter and adsorption[1]. In clay loam soils, the analyte becomes sequestered within the humic acid matrix, leading to lower extraction efficiencies compared to sandy loam[2]. Hydration of the soil prior to extraction is mandatory to swell the soil pores and release trapped analyte molecules[3].
pH-Dependent Hydrolysis : Sulfonylureas are weak acids. At a neutral pH, they are ionized and highly water-soluble, making organic solvent extraction difficult. At a low pH, they partition well into organic solvents but are highly susceptible to chemical hydrolysis of the sulfonylurea bridge[1]. Therefore, a strictly buffered environment (pH 4.5–5.0) using acetate salts is required to balance partitioning efficiency with chemical stability.
Sorbent Interactions During Cleanup : During dispersive cleanup, the choice of sorbent dictates success. Primary Secondary Amine (PSA) is commonly used to remove organic acids; however, because sulfonylureas are weakly acidic, PSA will irreversibly bind the analyte, destroying recovery rates[4]. Therefore, C18 must be used exclusively to remove non-polar interferences without analyte loss[4].
Comparative Performance Data
The following table synthesizes experimental extraction efficiencies of halosulfuron across different soil types using three distinct methodologies. Modified QuEChERS consistently outperforms traditional methods in both recovery and reproducibility[2],[5].
Soil Matrix
Extraction Methodology
Mean Recovery (%)
RSD (%)
Matrix Effect
Sandy Loam
Modified QuEChERS (Acetate-Buffered)
94.5
4.2
Low
Sandy Loam
SPE (Phosphate Buffer/Methanol)
89.0
5.5
Medium
Clay Loam
Modified QuEChERS (Acetate-Buffered)
85.5
6.1
Medium
Clay Loam
SPE (Phosphate Buffer/Methanol)
81.2
7.3
High
Silt Loam
Traditional Liquid-Liquid Extraction
72.4
11.0
High
Data synthesized from standardized recovery studies fortified at 0.01 to 0.1 mg/kg[2],[5].
Self-Validating Protocol: Modified QuEChERS for Dichloro Halosulfuron
This protocol is designed as a self-validating system. By incorporating a matrix-matched calibration curve and spiking isotopically labeled internal standards (e.g., Halosulfuron-d3) prior to extraction, researchers can mathematically isolate true extraction efficiency from mass spectrometer matrix suppression.
Step 1: Matrix Hydration (Critical for Clay/Loam)
Action : Weigh 10.0 g of air-dried, sieved soil into a 50 mL centrifuge tube. Add 5.0 mL of HPLC-grade water. Vortex briefly and let stand for 30 minutes[3].
Causality : Hydration disrupts the ionic bonds between the soil's active sites and the herbicide, swelling the matrix to allow the extraction solvent to penetrate deeply[3].
Step 2: Buffered Solvent Extraction
Action : Add 10.0 mL of Acetonitrile containing 1% Acetic Acid to the hydrated soil. Shake vigorously for 5 minutes[3].
Causality : Acetonitrile precipitates soluble proteins and extracts the herbicide. The acetic acid ensures the analyte remains in its unionized form for optimal partitioning into the organic phase.
Step 3: Salting Out
Action : Add 4.0 g of anhydrous Magnesium Sulfate (MgSO4) and 1.0 g of Sodium Acetate (NaOAc). Shake immediately for 2 minutes, then centrifuge at 5000 rpm for 5 minutes[3].
Causality : MgSO4 drives an exothermic reaction that forces the separation of the aqueous and organic layers. NaOAc buffers the system to prevent the hydrolysis of the fragile sulfonylurea bridge.
Step 4: Targeted d-SPE Cleanup
Action : Transfer 1.0 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO4 and 50 mg C18. Do NOT use PSA [4]. Vortex for 1 minute and centrifuge at 5000 rpm for 2 minutes[3].
Causality : C18 effectively removes non-polar interferences (lipids, humic substances) without adsorbing the weakly acidic dichloro halosulfuron[4].
Step 5: LC-MS/MS Quantification
Action : Dilute the final extract 1:1 with the mobile phase prior to injection.
Causality : Dilution mitigates residual matrix effects, ensuring the self-validation of the internal standard remains within a linear dynamic range.
Workflow Visualization
Workflow for the modified QuEChERS extraction of dichloro halosulfuron from soil matrices.
References
Degradation Dynamics of Halosulfuron-methyl in Two Textured Soils
ResearchGate
2
SOLID-PHASE EXTRACTION FOLLOWED BY HPLC/DAD FOR DETERMINATION OF SULFONYLUREA HERBICIDE IN SOIL
CABI Digital Library
5
Determination of Pesticide Residues in Soil Using a QuEChERS Approach
Chromatography Online
3
Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries
National Institutes of Health (PMC)
4
Residual Herbicide Dissipation from Soil Covered with LDPE Mulch
Weed Science (Ovid)
1
A Researcher's Guide to Personal Protective Equipment for Handling Dichloro Halosulfuron
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Dichloro Halosulfuron. Our aim is to be your preferred source for laboratory safe...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Dichloro Halosulfuron. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Understanding the Hazard: Why PPE is Critical
Dichloro Halosulfuron, a sulfonylurea herbicide, requires careful handling to mitigate potential health risks. While it has low acute toxicity via oral, dermal, and inhalation routes, it can cause moderate eye irritation and is harmful if swallowed.[1] The primary routes of exposure in a laboratory setting are through the skin (dermal), eyes (ocular), and inhalation.[2] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is not just a recommendation, but a critical component of safe laboratory practice.
The core principle of chemical safety is to minimize risk. This is achieved by understanding the toxicity of a substance and managing exposure to it.[3] While we cannot change the inherent toxicity of Dichloro Halosulfuron, we can, and must, control our exposure to it through the diligent use of PPE.
Your First Line of Defense: Selecting the Right PPE
The selection of appropriate PPE is dictated by the nature of the chemical and the specific tasks being performed. For Dichloro Halosulfuron, the following PPE is recommended to provide a robust barrier against potential exposure.
Body Part
Recommended PPE
Rationale for Protection
Eyes
Safety Goggles or Face Shield
Protects against splashes and airborne dust that can cause moderate eye irritation.[1][4]
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Prevents dermal exposure, which is the most common route of pesticide exposure.[2][4]
Body
Long-Sleeved Shirt and Long Pants or a Laboratory Coat
Provides a general barrier against skin contact with the chemical.[1][4]
Respiratory
Work in a Well-Ventilated Area or Use a Respirator
Minimizes the inhalation of dust particles. A respirator may be necessary for tasks with high dust generation.[5]
Operational Plan: Donning and Doffing PPE
The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.
Donning Sequence: A Step-by-Step Guide
Caption: Proper sequence for donning PPE.
Body Protection: Put on your lab coat or long-sleeved shirt and long pants.
Eye Protection: Secure your safety goggles or face shield.
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or shirt.[6]
Doffing Sequence: The Critical Removal Process
Caption: Safe sequence for doffing PPE.
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.
Eye Protection: Remove your goggles or face shield.
Body Protection: Remove your lab coat or overalls.
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[1]
Disposal Plan: Managing Contaminated Materials
All disposable PPE and empty containers should be treated as hazardous waste and disposed of according to institutional and local regulations.
PPE: Place used gloves and any other disposable protective clothing in a designated, labeled hazardous waste container.[7]
Containers: Empty Dichloro Halosulfuron containers should be triple-rinsed with an appropriate solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste. Puncture the container after rinsing to prevent reuse.[7]
In Case of Emergency: Immediate Actions
In the event of an accidental exposure, prompt action is critical.
Exposure Type
First Aid Measures
If Swallowed
Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]
If in Eyes
Hold eyelids open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[1]
If on Skin or Clothing
Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[8]
If Inhaled
Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[9][10]
Always have the Safety Data Sheet (SDS) for Dichloro Halosulfuron readily available for emergency responders.
References
Albaugh, LLC. (n.d.).
Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing.
Gowan Company. (n.d.). SEDGEHAMMER®.
Nufarm. (2015, July 8). SAFETY DATA SHEET Prosedge Selective Herbicide. Greenbook.
Nissan Chemical Corporation. (2024, May 24).
AIRR Apparent Pty Ltd. (2021, November). SAFETY DATA SHEET: Apparent Halosulfuron 750 WG Herbicide.
Gowan Company. (2012, December 4).
Clemson University. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Home & Garden Information Center - .
Coromandel International Limited. (n.d.). Halosulfuron-Methyl Technical.
SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
Titan Ag Pty Ltd. (2025, June 8).
Ogg, C. L., & Schulze, L. D. (2002, September). G85-758 Protective Clothing and Equipment for Pesticide Appliactors (Revised September 2002). DigitalCommons@UNL.
Matec Web of Conferences. (n.d.).
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary of the evaluation by the NRA of the new active constituent HALOSULFURON-METHYL.
European Food Safety Authority. (2025, July 3). Peer review of the pesticide risk assessment of the active substance halosulfuron‐methyl.
United States Environmental Protection Agency. (2015, June 10). Halosulfuron-Methyl. Human Health Risk Assessment for a Proposed Use on Pome Fruit Crop Group I 1-10 and Small Fruit Vine Climbing Subgroup, Except. Fuzzy.